
tert-Butyl 7-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 7-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate: is an organosilicon compound that features a unique combination of functional groups, including a tert-butyl ester, a bromine atom, and a trimethylsilyl group attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate typically involves multiple steps:
Bromination: The indole core is brominated at the 7-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Silylation: The 2-position of the indole is silylated using trimethylsilyl chloride in the presence of a base such as triethylamine.
Esterification: The indole-1-carboxylic acid is esterified with tert-butyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted indole derivatives.
Oxidation and Reduction: The indole core can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
- Substituted indole derivatives.
- Oxidized or reduced forms of the indole core.
- Carboxylic acid derivative from ester hydrolysis.
Scientific Research Applications
Chemistry: tert-Butyl 7-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex indole-based molecules.
Biology and Medicine: The compound’s indole core is of interest in medicinal chemistry for the development of pharmaceuticals, including potential anticancer and antimicrobial agents.
Industry: In the chemical industry, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of various functionalized indole derivatives.
Mechanism of Action
The mechanism of action of tert-Butyl 7-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate is largely dependent on its specific application. In medicinal chemistry, the indole core can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. The presence of the bromine and trimethylsilyl groups can modulate the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
tert-Butyl 7-bromo-1H-indole-1-carboxylate: Lacks the trimethylsilyl group, which may affect its reactivity and applications.
7-Bromo-2-(trimethylsilyl)-1H-indole: Lacks the tert-butyl ester group, which may influence its solubility and stability.
tert-Butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate: Lacks the bromine atom, which may alter its chemical reactivity.
Uniqueness: tert-Butyl 7-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate is unique due to the combination of functional groups that provide a balance of reactivity, stability, and potential biological activity. The presence of the bromine atom allows for further functionalization, while the trimethylsilyl group offers protection and modulation of electronic properties.
Properties
IUPAC Name |
tert-butyl 7-bromo-2-trimethylsilylindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2Si/c1-16(2,3)20-15(19)18-13(21(4,5)6)10-11-8-7-9-12(17)14(11)18/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYKZXGKVWEXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C1C(=CC=C2)Br)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701132287 | |
| Record name | 1H-Indole-1-carboxylic acid, 7-bromo-2-(trimethylsilyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1359828-88-8 | |
| Record name | 1H-Indole-1-carboxylic acid, 7-bromo-2-(trimethylsilyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1359828-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-1-carboxylic acid, 7-bromo-2-(trimethylsilyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


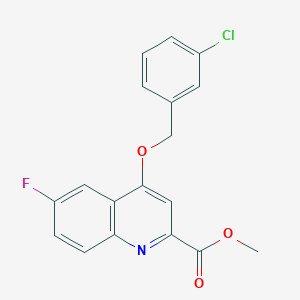
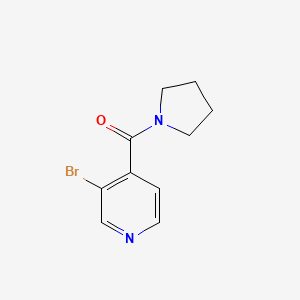

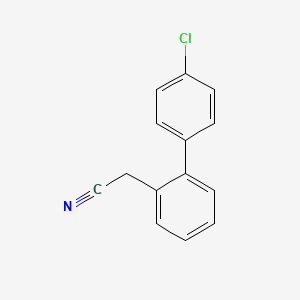

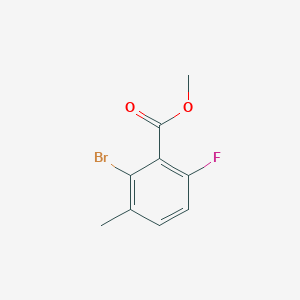
![[(3-Bromophenyl)methyl]urea](/img/structure/B3100065.png)
![Ditert-butyl-[3-methoxy-2,4,5-trimethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B3100073.png)
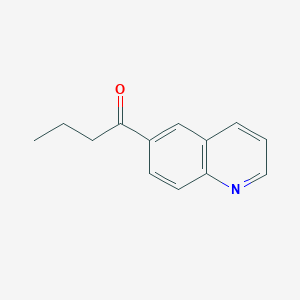
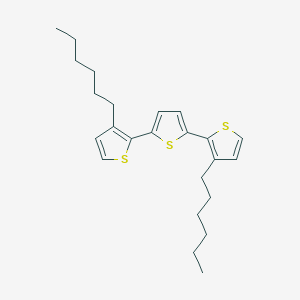
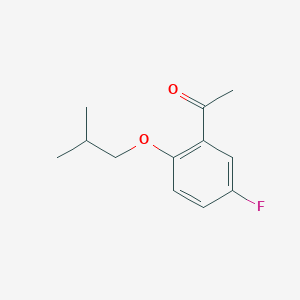
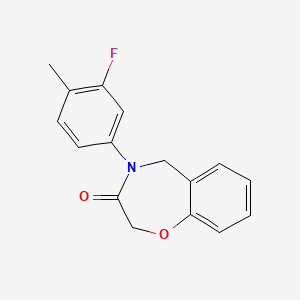
![4,4'-[[2-[(4-Carboxyphenoxy)methyl]-2-ethyl-1,3-propanediyl]bis(oxy)]bis-Benzoic acid](/img/structure/B3100035.png)
![4,4'-[[2-[[3-(4-Carboxyphenoxy)-2,2-bis[(4-carboxyphenoxy)methyl]propoxy]methyl]-2-[(4-carboxyphenoxy)methyl]-1,3-propanediyl]bis(oxy)]bis[benzoic acid]](/img/structure/B3100038.png)
